4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate
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Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate is a complex organic compound with a unique structure that includes a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate typically involves multiple steps. The initial step often includes the formation of the benzoxazinone core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the methylamino propyl group and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate include other benzoxazinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
57462-96-1 |
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Molecular Formula |
C15H19ClN2O6 |
Molecular Weight |
358.77 g/mol |
IUPAC Name |
1-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C13H17ClN2O2.C2H2O4/c1-8(15-3)7-16-11-6-10(14)4-5-12(11)18-9(2)13(16)17;3-1(4)2(5)6/h4-6,8-9,15H,7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ZTYFFZPRLMVIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH2+]C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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